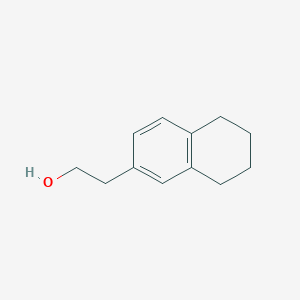
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H16O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol involves the catalytic hydrogenation of 2-naphthol. In this process, 2-naphthol is reacted with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under specific conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further hydrogenated to reduce the aromatic ring completely.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is typically used for further hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone.
Reduction: 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: The parent compound from which 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is derived.
5,6,7,8-Tetrahydro-2-naphthol: A similar compound with a hydroxyl group on the second carbon of the tetrahydronaphthalene ring.
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetate: An ester derivative of the compound
Uniqueness
This compound is unique due to its specific structure, which combines the partially hydrogenated naphthalene ring with an ethanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H16O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9,13H,1-4,7-8H2 |
InChI Key |
XBGZAZVONINHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


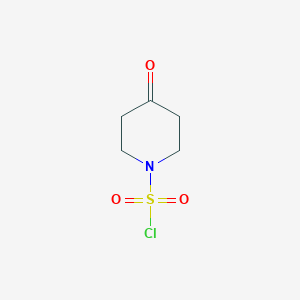

![1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270535.png)
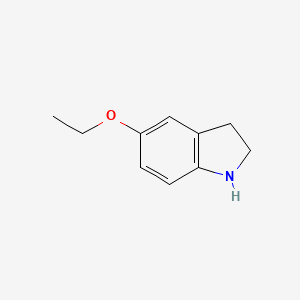
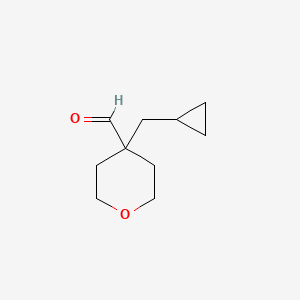
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13270549.png)

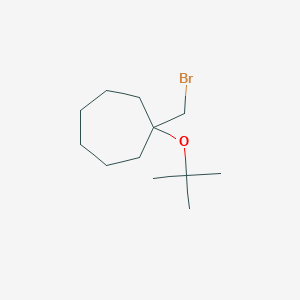
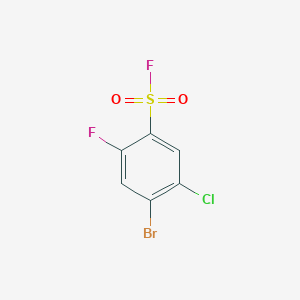
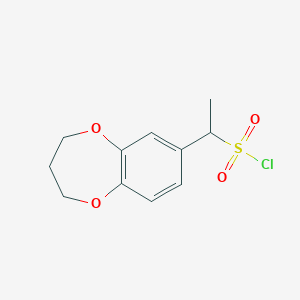

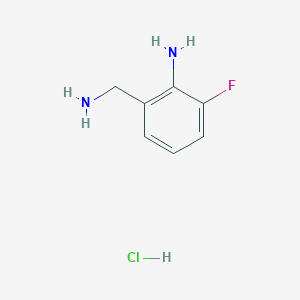
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)
